molecular formula C14H13N3O2 B4859513 N-[3-(acetylamino)phenyl]nicotinamide

N-[3-(acetylamino)phenyl]nicotinamide

Cat. No.: B4859513
M. Wt: 255.27 g/mol
InChI Key: XEJMHQBCDQKLJB-UHFFFAOYSA-N
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Description

N-[3-(Acetylamino)phenyl]nicotinamide is a nicotinamide derivative featuring a phenyl ring substituted with an acetylamino group at the 3-position, linked to a pyridine moiety via an amide bond. The structural uniqueness of this compound lies in the interplay between the electron-rich pyridine ring and the acetylamino-substituted phenyl group, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

N-(3-acetamidophenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-10(18)16-12-5-2-6-13(8-12)17-14(19)11-4-3-7-15-9-11/h2-9H,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJMHQBCDQKLJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]nicotinamide typically involves the acetylation of 3-aminophenyl nicotinamide. The reaction can be carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions usually involve heating the mixture to a temperature of around 60-70°C for several hours to ensure complete acetylation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]nicotinamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-(acetylamino)phenyl]nicotinamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential effects on cellular processes and enzyme activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to nicotinamide deficiency.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]nicotinamide involves its interaction with various molecular targets and pathways. It is known to influence the activity of enzymes involved in redox reactions and energy metabolism. The compound can also modulate cellular stress responses and DNA repair mechanisms, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

The following analysis compares N-[3-(acetylamino)phenyl]nicotinamide with structurally and functionally related compounds, focusing on molecular conformation, physicochemical properties, and pharmacological relevance.

Structural and Conformational Comparisons
Compound Name Substituents on Phenyl Ring Key Structural Feature Dihedral Angle (Phenyl-Pyridine) Reference ID
This compound 3-Acetylamino Acetylamino group at meta position Not reported
N-Phenylnicotinamide None (parent compound) Unsubstituted phenyl ring 64.81°
N-(3-Hydroxyphenyl)nicotinamide 3-Hydroxy Hydroxyl group at meta position 5.02°
N-(3-Methylphenyl)nicotinamide 3-Methyl Methyl group at meta position 57.23°

Key Observations :

  • Substituents at the 3-position significantly alter the dihedral angle between the phenyl and pyridine rings. For example, the hydroxyl group in N-(3-hydroxyphenyl)nicotinamide reduces the angle to 5.02°, promoting a near-planar conformation, whereas the methyl group retains a more staggered arrangement (57.23°) .
Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Polar Surface Area (Ų) Lipophilicity (LogP)* Reference ID
This compound C14H13N3O2 255.28 ~85 (estimated) ~1.5
N-(3-Hydroxyphenyl)nicotinamide C12H10N2O2 214.22 ~90 ~0.8
N-[3-(Acetylamino)phenyl]hexanamide C14H20N2O2 248.32 ~70 ~2.8
N-{3-[(2-Ethoxyanilino)carbonyl]phenyl}nicotinamide C21H19N3O3 361.39 ~110 ~3.2

Key Observations :

  • Replacement of the pyridine ring (nicotinamide) with a hexanamide chain () increases lipophilicity (LogP ~2.8 vs. ~1.5) but reduces polarity.
  • The ethoxyanilino substituent in N-{3-[(2-ethoxyanilino)carbonyl]phenyl}nicotinamide () introduces additional hydrogen-bond acceptors, increasing polar surface area (PSA ~110 Ų).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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